molecular formula C14H11Br B14137475 4-Bromo-3-vinyl-1,1'-biphenyl

4-Bromo-3-vinyl-1,1'-biphenyl

Cat. No.: B14137475
M. Wt: 259.14 g/mol
InChI Key: NJRHGRTUVVVHCV-UHFFFAOYSA-N
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Description

4-Bromo-3-vinyl-1,1’-biphenyl is an organic compound with the molecular formula C14H11Br It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a bromine atom at the 4-position and a vinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-vinyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3-vinylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Another method includes the vinylation of 4-bromobiphenyl using a palladium-catalyzed Heck reaction with vinyl halides .

Industrial Production Methods: Industrial production of 4-Bromo-3-vinyl-1,1’-biphenyl typically involves large-scale bromination and vinylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-vinyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions can yield derivatives like 4-amino-3-vinyl-1,1’-biphenyl.
  • Oxidation reactions can produce 4-bromo-3-formyl-1,1’-biphenyl.
  • Reduction reactions can result in 4-bromo-3-ethyl-1,1’-biphenyl.

Scientific Research Applications

4-Bromo-3-vinyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The bromine atom and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and radical-mediated processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-2-ethenyl-4-phenylbenzene

InChI

InChI=1S/C14H11Br/c1-2-11-10-13(8-9-14(11)15)12-6-4-3-5-7-12/h2-10H,1H2

InChI Key

NJRHGRTUVVVHCV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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